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Abstract

This document outlines a detailed, robust, and reliable High-Performance Liquid
Chromatography (HPLC) method for the quantitative analysis of Demelverine, an
antispasmodic agent. The method is designed for use in quality control, stability studies, and
pharmaceutical formulation development. The protocol is grounded in established
chromatographic principles and adheres to international validation standards, ensuring both
scientific integrity and practical applicability for researchers, scientists, and drug development
professionals.

Introduction and Scientific Rationale

Demelverine, chemically known as N-methyl-N-(2-phenylethyl)-benzeneethanamine, is an
antispasmodic and bronchodilator agent.[1] Its accurate quantification is paramount for
ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid
Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high
resolution, sensitivity, and specificity.[2][3][4]
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The development of this method is underpinned by the physicochemical properties of the
Demelverine molecule. With a molecular formula of C17H21N and a molecular weight of 239.35
g/mol , it possesses a tertiary amine group, rendering it a basic compound.[5] Its calculated
XLogP3 of 4.2 indicates a high degree of lipophilicity, making it well-suited for reversed-phase
(RP) chromatography.[5]

The selected reversed-phase approach utilizes a non-polar stationary phase (C18) and a polar
mobile phase. This combination ensures effective retention and separation of the non-polar
Demelverine molecule from polar impurities.[5] To ensure consistent peak shape and retention
time for the basic analyte, the mobile phase pH is controlled with a phosphate buffer. By
maintaining the pH below the pKa of the tertiary amine, the molecule remains in a consistent,
protonated state, preventing peak tailing and improving reproducibility.[2][5]

Proposed HPLC Method Parameters

While a specific validated method for Demelverine is not widely published, the following
conditions are proposed, based on established methods for structurally similar compounds and
general principles of method development.[6] These parameters serve as a robust starting
point for method validation in a laboratory setting.

Table 1: Proposed Chromatographic Conditions
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Parameter Proposed Condition
HPLC System Isocratic HPLC with UV Detector
Symmetry C18, 4.6 x 150 mm, 5 pm particle
Column ) )
size (or equivalent)
) Phosphate Buffer (pH 3.5) : Acetonitrile (30:70
Mobile Phase
vIv)
Flow Rate 0.6 mL/min
Column Temperature Ambient (approx. 25 °C)
Detection Wavelength 220 nm
Injection Volume 20 pL
Run Time Approximately 10 minutes

Rationale for Detection Wavelength: The proposed wavelength of 220 nm is selected as a
practical starting point for detecting the phenyl moieties within the Demelverine structure.[6] It is
strongly recommended that users perform a UV scan of a Demelverine standard in the mobile
phase to determine the precise absorption maximum (Amax) and optimize the detector
wavelength for maximum sensitivity.

Experimental Protocols

The following section provides step-by-step protocols for solution preparation and the analytical
procedure. Adherence to good laboratory practices, including the use of HPLC-grade solvents
and calibrated equipment, is essential.

Reagent and Solution Preparation
» Preparation of Phosphate Buffer (pH 3.5):

o Accurately weigh 7.0 g of Potassium Dihydrogen Phosphate (KH2POa4) and transfer it to a
1000 mL volumetric flask.

o Add approximately 900 mL of HPLC-grade water and sonicate until fully dissolved.
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[e]

Allow the solution to equilibrate to room temperature.

o

Adjust the pH to 3.5 using orthophosphoric acid (H3POa).

[¢]

Add HPLC-grade water to the 1000 mL mark and mix thoroughly.

[¢]

Filter the buffer through a 0.45 um membrane filter before use.[6]

Preparation of Mobile Phase:

o In a suitable container, carefully mix 300 mL of the prepared Phosphate Buffer (pH 3.5)
with 700 mL of HPLC-grade Acetonitrile.

o Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to
prevent pump cavitation and baseline noise.[6]

Preparation of Standard Stock Solution (100 pug/mL):

[e]

Accurately weigh 10 mg of Demelverine Hydrochloride reference standard and transfer it
to a 100 mL volumetric flask.

[e]

Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to ensure
complete dissolution.

[e]

Allow the solution to cool to ambient temperature.

o

Make up the volume to the 100 mL mark with the mobile phase and mix thoroughly.
Preparation of Sample Solution (e.g., from a tablet formulation):
o Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

o Accurately weigh a portion of the powder equivalent to 10 mg of Demelverine and transfer
it to a 100 mL volumetric flask.

o Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to facilitate
complete extraction of the active ingredient.

o Allow the solution to cool to ambient temperature.
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o Make up the volume to the 100 mL mark with the mobile phase and mix thoroughly.

o Filter the solution through a 0.45 um syringe filter to remove insoluble excipients before
injection.

HPLC System Setup and Analysis Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is crucial
for obtaining reliable results.

Preparation B

HPLC Analysis Data Processing
Prepare Mobile Phase System Equilibration Inject Blank Inject Standard Quantification
(Buffer:ACN 30:70) [ (Stable Baseline) (Mobile Phase) (System Suitability) nJecI Samples Peak Integration (External Standard) Report Generation
Prepare Standard & I
Sample Solutions

Click to download full resolution via product page
Caption: Workflow for Demelverine HPLC Analysis.
Analytical Procedure:

o System Equilibration: Purge the HPLC system with the mobile phase and then allow it to
circulate at the set flow rate (0.6 mL/min) until a stable baseline is achieved.

e Blank Injection: Inject 20 pL of the mobile phase (blank) to ensure no interfering peaks are
present at the retention time of Demelverine.

o System Suitability Test (SST): Inject the standard solution (e.g., 30 ug/mL) in replicate (n=5
or 6). The system is deemed suitable for analysis if the relative standard deviation (%RSD)
for peak area and retention time is less than 2.0%.
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o Sample Analysis: Inject the prepared sample solutions.

» Quantification: The concentration of Demelverine in the samples is determined by comparing
the peak area of the analyte with the peak area of the external standard.

Method Validation and Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to the
International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] Validation provides
objective evidence that the method is reliable, reproducible, and accurate.

Key Validation Parameters

The core parameters to be assessed include specificity, linearity, accuracy, precision, and
robustness.

Method Validation (ICH Q2)

Robustness
}){cision Leve

Repeatability Intermediate
(Intra-day) Precision

Click to download full resolution via product page

Caption: Core Parameters for HPLC Method Validation.

o Specificity: This is demonstrated by the ability of the method to resolve the Demelverine
peak from any potential interferences, such as excipients, impurities, or degradation
products. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress)
are essential to prove the stability-indicating nature of the method.
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e Linearity: The method's ability to produce results proportional to the concentration of the
analyte.

Table 2: Representative Linearity Data

Concentration (pg/mL) Peak Area (arbitrary units)
10 150250
20 301500
30 452300
40 603100
50 754500
Correlation Coefficient (r2) >0.999

o Accuracy: Assessed by performing recovery studies on a placebo spiked with known
amounts of Demelverine at different concentration levels (e.g., 80%, 100%, and 120%).

Table 3: Representative Accuracy (Recovery) Data

Amount Spiked Amount Recovered
Level % Recovery
(ng/mL) (ng/mL)
80% 24 23.8 99.2%
100% 30 30.2 100.7%
120% 36 35.8 99.4%
Average Recovery 99.8%

o Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate
precision (inter-day and inter-analyst variability). The acceptance criterion is typically an RSD
of < 2.0%.

Table 4: Representative Precision Data (n=6 at 30 pg/mL)
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Intermediate Precision

Parameter Repeatability (%RSD)
(%RSD)
Peak Area 0.8% 1.2%
Retention Time 0.3% 0.5%
Conclusion

The proposed HPLC method provides a comprehensive and scientifically sound framework for
the quantitative determination of Demelverine. By leveraging a reversed-phase C18 column
with a buffered mobile phase and UV detection at 220 nm, this protocol is optimized for the
physicochemical properties of the analyte. The detailed steps for reagent preparation, system
operation, and a clear validation strategy grounded in ICH guidelines ensure that this
application note is a valuable resource for any analytical laboratory involved in the quality
assessment of Demelverine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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